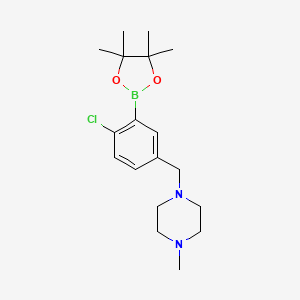![molecular formula C19H15N3O4S B2738262 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-80-0](/img/structure/B2738262.png)
(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The molecule also contains a methoxy group (-OCH3), an imino group (=NH), and a cyanobenzoyl group (C6H4CO-CN).
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds such as isothiazoles are produced by oxidation of enamine-thiones . Another related compound, 2-Aminobenzo[d]thiazol-4-ol, is synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a bicyclic structure, with additional groups attached at various positions .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These inhibitors, including compounds with structural similarities to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate," have shown potent inhibitory effects on ALR2. This activity is significant for the potential development of novel drugs for treating diabetic complications, highlighting the compound's relevance in therapeutic research (Sher Ali et al., 2012).
Antimicrobial Activity
The antimicrobial activity of compounds derived from or structurally similar to "this compound" has been studied, indicating moderate activity against bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (H. M. Vinusha et al., 2015).
Anticancer Activity
Further research into thiazol-2-yl and benzothiazole derivatives has indicated potential anticancer activity. These studies suggest that modifying the core structure similar to "this compound" could lead to the development of new anticancer agents, highlighting the compound's relevance in oncological research (D. Havrylyuk et al., 2010).
Synthesis and Catalysis
The synthesis of various compounds with structural similarities to "this compound" has been explored, including applications in catalysis. These synthetic routes and catalytic processes are crucial for the development of new chemical entities, demonstrating the compound's significance in chemical synthesis and industrial applications (G. Grasa et al., 2002).
Pharmaceutical Intermediates
Compounds related to "this compound" have been utilized as intermediates in the synthesis of pharmaceuticals, including antibiotics. This underscores the compound's utility in drug development, particularly in the synthesis of novel therapeutic agents (K. Tatsuta et al., 1994).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown antimicrobial and anticancer activities . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCJQBSXDKEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole](/img/structure/B2738181.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)




![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)


